N-(4-Chloro-3-methoxyphenyl)acetamide CAS number 98446-55-0
N-(4-Chloro-3-methoxyphenyl)acetamide CAS number 98446-55-0
An In-depth Technical Guide to N-(4-Chloro-3-methoxyphenyl)acetamide (CAS 98446-55-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Key Chemical Intermediate
N-(4-Chloro-3-methoxyphenyl)acetamide, registered under CAS number 98446-55-0, is a substituted aromatic amide that serves as a valuable intermediate in synthetic organic chemistry.[1] Its structure, featuring an acetamide functional group linked to a phenyl ring bearing both a chloro and a methoxy substituent, provides a unique combination of electronic and steric properties.[1] This makes it a versatile building block for the synthesis of more complex molecules, particularly within the realms of medicinal chemistry and materials science.[2][3] While not an end-product itself, its utility lies in its potential for further functionalization, enabling the construction of diverse molecular scaffolds relevant to drug discovery and agrochemical development. This guide offers a comprehensive overview of its properties, synthesis, characterization, and potential applications from the perspective of a senior application scientist.
Section 1: Core Physicochemical and Structural Properties
The physical and chemical characteristics of a compound govern its behavior in reactions, its solubility, and its potential interactions with biological systems. The properties of N-(4-Chloro-3-methoxyphenyl)acetamide are summarized below.
| Property | Value | Source |
| CAS Number | 98446-55-0 | PubChem[4] |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[4] |
| Molecular Weight | 199.63 g/mol | PubChem[4] |
| IUPAC Name | N-(4-chloro-3-methoxyphenyl)acetamide | PubChem[4] |
| Synonyms | 5-Acetamido-2-chloroanisole | PubChem[4] |
| Appearance | Typically a solid at room temperature | CymitQuimica[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| XLogP3 | 1.8 | PubChem[4] |
These computed properties suggest a molecule with moderate lipophilicity (XLogP3 of 1.8) and the capacity for hydrogen bonding, which are key considerations in drug design for membrane permeability and target binding.
Section 2: Synthesis and Mechanistic Rationale
The most direct and industrially scalable route to N-(4-Chloro-3-methoxyphenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 4-Chloro-3-methoxyaniline. This reaction is a classic example of nucleophilic acyl substitution.
The Underlying Chemistry: A Deliberate Choice
The core of this synthesis involves the reaction of the primary amine (4-Chloro-3-methoxyaniline) with an acetylating agent, typically acetic anhydride or acetyl chloride.
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.
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Intermediate Formation: This forms a tetrahedral intermediate.
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Leaving Group Departure: The intermediate collapses, expelling a stable leaving group (acetate ion in the case of acetic anhydride, or chloride ion for acetyl chloride).
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Proton Transfer: A final deprotonation step, often facilitated by a mild base, yields the stable amide product and neutralizes the acidic byproduct.
The choice of acetic anhydride is often preferred in a laboratory setting due to its lower cost and less vigorous reaction compared to acetyl chloride, which produces corrosive hydrochloric acid. The addition of a base like sodium acetate is a critical experimental choice; it acts as a scavenger for the acetic acid byproduct, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.[5]
Caption: General workflow for the synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide.
Self-Validating Laboratory Protocol
This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding correctly.
Materials:
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4-Chloro-3-methoxyaniline (CAS 13726-14-2)
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Acetic Anhydride
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Glacial Acetic Acid
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Sodium Acetate (anhydrous)
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Ethanol
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Deionized Water
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Standard laboratory glassware, heating mantle, magnetic stirrer, and vacuum filtration apparatus.
Procedure:
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Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-Chloro-3-methoxyaniline in 30 mL of glacial acetic acid. Gentle warming may be required to achieve full dissolution. Rationale: Acetic acid serves as a solvent that is compatible with the reactants and the acetylating agent.
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Preparation of Acetylating Mixture: In a separate beaker, carefully add 12 mL of acetic anhydride to a solution of 12 g of anhydrous sodium acetate in 40 mL of glacial acetic acid.
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Acetylation Reaction: Add the acetylating mixture from Step 2 to the aniline solution in the round-bottom flask. Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. Validation Check: The reaction is exothermic; a slight increase in temperature upon mixing is expected. The progress can be monitored by Thin Layer Chromatography (TLC).
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Product Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled solution slowly and with constant stirring into a 600 mL beaker containing 400 mL of ice-cold water. A precipitate should form immediately. Rationale: The desired acetamide product is significantly less soluble in water than the unreacted starting materials or byproducts like acetic acid, causing it to precipitate out.
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Isolation of Crude Product: Allow the suspension to stand for 20-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL).
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Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
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Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.
Section 3: Analytical Characterization for Structural Verification
Confirming the identity and purity of the synthesized compound is paramount. The following analytical methods are standard for characterizing N-(4-Chloro-3-methoxyphenyl)acetamide.
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 2.1-2.2 ppm (3H) corresponding to the acetyl methyl protons (CH₃).- A singlet around 3.9 ppm (3H) for the methoxy group protons (OCH₃).- Aromatic protons (3H) appearing as multiplets or distinct doublets/doublet of doublets in the 6.8-7.6 ppm region, with coupling patterns dictated by the substitution.- A broad singlet for the amide proton (NH) typically downfield (>8.0 ppm). |
| ¹³C NMR | - Acetyl methyl carbon signal around 24 ppm.- Methoxy carbon signal around 56 ppm.- Aromatic carbon signals in the 110-155 ppm range. The carbon attached to the chlorine will be shifted, as will the carbons attached to the methoxy and amide groups.- A signal for the carbonyl carbon (C=O) in the 168-170 ppm region. |
| FT-IR (cm⁻¹) | - A sharp N-H stretching band around 3300-3250 cm⁻¹.- A strong C=O stretching band (Amide I) around 1660-1680 cm⁻¹.- An N-H bending band (Amide II) around 1550-1530 cm⁻¹.- C-O stretching for the methoxy group around 1250 cm⁻¹.- A C-Cl stretching band in the fingerprint region, typically 850-550 cm⁻¹. |
| Mass Spec (MS) | - The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom. For C₉H₁₀ClNO₂, the monoisotopic mass is 199.04 Da.[4] |
Note: Predicted NMR shifts are based on general principles and data for structurally similar compounds. Actual experimental values may vary based on solvent and instrument conditions.[6]
Section 4: Significance in Research and Development
N-arylacetamides are recognized as crucial intermediates for synthesizing a wide range of compounds, including those with applications in pharmaceuticals and agrochemicals.[3] The specific structure of N-(4-Chloro-3-methoxyphenyl)acetamide offers several strategic advantages for synthetic chemists.
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Scaffold for Drug Discovery: The acetanilide core is a common feature in many biologically active molecules. This compound provides a pre-functionalized scaffold that can be elaborated upon to create libraries of novel compounds for screening.
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Handle for Cross-Coupling Reactions: The chloro-substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug development for building molecular complexity.
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Modulation of Physicochemical Properties: The methoxy group can be demethylated to a hydroxyl group, providing another point for functionalization or for modulating properties like solubility and hydrogen bonding potential, which is critical for optimizing drug candidates.
Caption: Role as a versatile building block in synthetic pathways.
Section 5: Safety, Handling, and Toxicology Considerations
As with any chemical, proper safety protocols are essential when handling N-(4-Chloro-3-methoxyphenyl)acetamide and its precursors.
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General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust and contact with skin and eyes.[7]
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Precursor Hazard: The starting material, 4-Chloro-3-methoxyaniline, is classified as toxic if swallowed or in contact with skin and causes skin and serious eye irritation.[8] Extreme caution must be exercised during its handling.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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PubChem. N-(4-Chloro-3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 19882799. National Center for Biotechnology Information. [Link]
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
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PubChem. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692. National Center for Biotechnology Information. [Link]
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Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate. [Link]
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Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
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University of Babylon. Syntheses of Medicinal Compounds. [Link]
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Öztürk, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
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